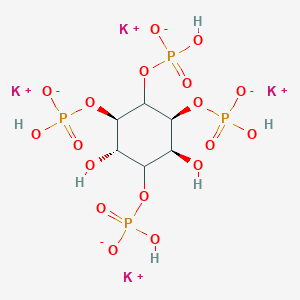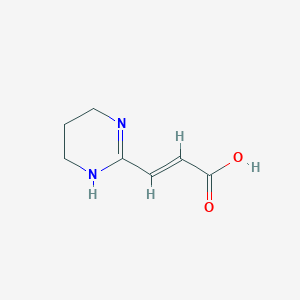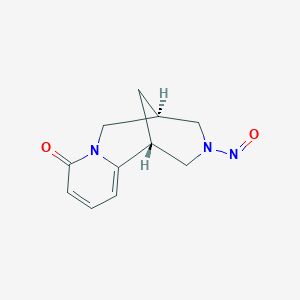
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide is a biochemical used for proteomics research . It has a molecular formula of C8H8N2O3S and a molecular weight of 212.23 . This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The 1,2,5-thiadiazolidin-3-one 1,1-dioxide ring has an envelope conformation with the aryl-substituted N atom as the flap . Its mean plane is inclined by 62.87 (8) to the aryl ring to which it is attached, while the aryl rings of the biphenyl unit are inclined to one another by 20.81 (8) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide include a molecular formula of C8H8N2O3S and a molecular weight of 212.23 . Further details about its physical and chemical properties are not provided in the search results.properties
CAS RN |
612532-44-6 |
|---|---|
Product Name |
5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-Dioxide |
Molecular Formula |
C₈H₈N₂O₃S |
Molecular Weight |
212.23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)





